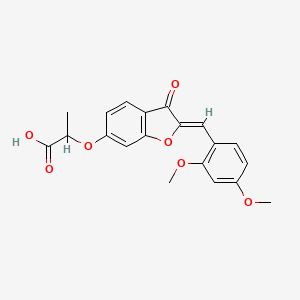
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound notable for its unique structural features, including a benzofuran moiety and methoxy substituents. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound's structure comprises:
- Benzofuran Core : A fused ring system enhancing biological interactions.
- Methoxy Groups : Located at the 2 and 4 positions of the benzylidene ring, which may influence its reactivity and biological activity.
- Propanoic Acid Functional Group : Potentially increases solubility and interaction with biological systems.
Antioxidant Properties
The compound may exhibit significant antioxidant activity due to its aromatic structure, which allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress and related diseases.
Antimicrobial Activity
Similar compounds have demonstrated efficacy against various pathogens. Preliminary investigations suggest that this compound could possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It could inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory conditions.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on binding affinity and selectivity are essential for understanding these mechanisms.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Initial reactions to create the fused ring structure.
- Introduction of Methoxy Groups : Specific reactions to attach methoxy groups at designated positions.
- Addition of Propanoic Acid : Final steps to incorporate the propanoic acid moiety.
Comparative Analysis with Similar Compounds
The following table summarizes several structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxyphenylacetic Acid | Aromatic ring with carboxylic acid | Anti-inflammatory properties |
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Known for synthesizing various derivatives |
| 5-Methoxyflavone | Flavonoid structure | Strong antioxidant activity |
| 3-Hydroxyflavone | Hydroxy-substituted flavonoid | Antioxidant and anti-inflammatory effects |
Case Studies
- Antioxidant Activity Study : A study using DPPH radical scavenging assays indicated that compounds similar to this compound exhibited significant free radical scavenging capabilities.
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound were effective against MRSA strains, outperforming traditional antibiotics like ampicillin in certain cases.
- Anti-inflammatory Research : Investigations into its effect on COX enzyme inhibition revealed a dose-dependent response, suggesting potential for therapeutic use in managing inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(20(22)23)26-14-6-7-15-17(10-14)27-18(19(15)21)8-12-4-5-13(24-2)9-16(12)25-3/h4-11H,1-3H3,(H,22,23)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTIRTCZGPDKLY-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














